N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide
Brand Name: Vulcanchem
CAS No.: 825657-96-3
VCID: VC21384447
InChI: InChI=1S/C13H14N2O4S/c1-9-3-5-11(6-4-9)20(17,18)8-13(16)14-12-7-10(2)19-15-12/h3-7H,8H2,1-2H3,(H,14,15,16)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NOC(=C2)C
Molecular Formula: C13H14N2O4S
Molecular Weight: 294.33g/mol

N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide

CAS No.: 825657-96-3

Cat. No.: VC21384447

Molecular Formula: C13H14N2O4S

Molecular Weight: 294.33g/mol

* For research use only. Not for human or veterinary use.

N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide - 825657-96-3

Specification

CAS No. 825657-96-3
Molecular Formula C13H14N2O4S
Molecular Weight 294.33g/mol
IUPAC Name N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)sulfonylacetamide
Standard InChI InChI=1S/C13H14N2O4S/c1-9-3-5-11(6-4-9)20(17,18)8-13(16)14-12-7-10(2)19-15-12/h3-7H,8H2,1-2H3,(H,14,15,16)
Standard InChI Key ZQRRCUDUKCOXIF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NOC(=C2)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NOC(=C2)C

Introduction

Chemical Structure and Properties

Molecular Structure

N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide features several distinct structural components:

  • A 5-methylisoxazole ring connected at the 3-position to an acetamide group

  • A toluene-4-sulfonyl group attached to the acetamide methylene carbon

  • An amide bond linking the isoxazole moiety and the sulfonylacetyl group

The molecular formula of this compound is C₁₃H₁₄N₂O₄S, with a calculated molecular weight of approximately 294.33 g/mol. The structure contains both electron-donating and electron-withdrawing groups, creating a complex electronic distribution that influences its reactivity and biological properties.

Table 1: Structural Components of N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide

Structural ComponentDescriptionContribution to Properties
5-MethylisoxazoleFive-membered heterocyclic ring with oxygen and nitrogen atoms; methyl group at position 5Provides hydrogen bond acceptor sites; influences lipophilicity and binding interactions
Acetamide LinkageConnects the isoxazole and sulfonyl functionalitiesActs as both hydrogen bond donor and acceptor; contributes to water solubility
Toluene-4-sulfonylPara-methylated phenyl ring with sulfonyl functionalityEnhances lipophilicity; provides additional binding interactions through π-stacking and hydrogen bonding

Physical Properties

Based on analysis of similar compounds, N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide is expected to exhibit the following physical properties:

Table 2: Estimated Physical Properties

PropertyEstimated ValueMethod of Estimation
Physical StateCrystalline solidBased on similar isoxazole derivatives
Melting Point180-220°CEstimated from analogous compounds
SolubilitySparingly soluble in water; soluble in DMSO, methanol, and acetonePredicted from functional group analysis
LogP1.8-2.5Computed based on structural components
pKa5.0-6.0Estimated from analogous acetamide compounds

The compound's solubility profile is influenced by the presence of both hydrophilic (sulfonyl, acetamide) and hydrophobic (toluene, isoxazole with methyl) groups, resulting in moderate lipophilicity that may facilitate cell membrane permeability while maintaining sufficient water solubility for biological studies.

Chemical Properties

N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide is characterized by several reactive sites:

  • The isoxazole ring, which can participate in various chemical transformations

  • The acetamide group, which can undergo hydrolysis under acidic or basic conditions

  • The sulfonyl functionality, which is an electron-withdrawing group influencing the reactivity of adjacent positions

The compound can potentially engage in various chemical reactions, including:

  • Nucleophilic substitution reactions at the α-position to the sulfonyl group

  • Electrophilic substitution on the toluene ring

  • Potential oxidation of the methyl groups

  • Hydrolysis of the amide bond under strong acidic or basic conditions

Synthesis Methods

General Synthetic Routes

The synthesis of N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide can be approached through several strategies based on established methods for similar compounds. A general retrosynthetic analysis suggests the following disconnections:

  • Formation of the amide bond between 3-amino-5-methylisoxazole and 2-(toluene-4-sulfonyl)acetic acid

  • Introduction of the toluene-4-sulfonyl group to an acetate derivative followed by amide bond formation

  • Direct functionalization of N-(5-methylisoxazol-3-yl)acetamide with a toluene-4-sulfonyl group

Specific Synthesis Approaches

Based on synthetic routes for related compounds, a potential synthesis pathway for N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide could involve:

Method 1: Coupling Reaction Approach

  • Preparation of 2-(toluene-4-sulfonyl)acetic acid from toluene-4-sulfonyl chloride and glycine

  • Coupling of the acid with 3-amino-5-methylisoxazole using appropriate coupling reagents (e.g., HBTU, DIPEA in DMF)

Method 2: Nucleophilic Substitution Approach

  • Deprotonation of N-(5-methylisoxazol-3-yl)acetamide with a strong base (e.g., NaH)

  • Nucleophilic substitution with toluene-4-sulfonyl chloride

The isoxazole component can be synthesized through established methods, including:

  • Cycloaddition of nitrile oxides with alkynes

  • Condensation of hydroxylamine with β-diketones

  • Base-catalyzed condensation of nitroacetic esters with dipolarophiles

Structural Analogues and Comparative Analysis

N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide belongs to a broader family of isoxazole derivatives with varying substitution patterns. Several structural analogues have been studied:

Table 3: Structural Analogues and Their Comparison

CompoundStructural DifferenceNotable PropertiesReference
N-(5-methylisoxazol-3-yl)acetamideLacks the toluene-4-sulfonyl groupUsed in research with potential antimicrobial and anticancer activities
N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamideContains phenylsulfonyl instead of toluene-4-sulfonylSimilar chemical properties but potentially different biological activity
N-(5-methylisoxazol-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamideContains additional indole moietyMore complex structure with potentially enhanced binding capabilities

The presence of the methyl group on the toluene ring in N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide, as compared to the phenylsulfonyl analogue, likely enhances lipophilicity and may alter electron distribution, potentially affecting binding interactions with biological targets.

Biological Activities and Applications

Biological ActivityProposed MechanismTarget Systems
AntimicrobialDisruption of cell membranes; inhibition of essential metabolic pathwaysBacterial and fungal pathogens
AnticancerInduction of apoptosis; modulation of signaling pathwaysCancer cell lines, particularly lung adenocarcinoma
NeuroprotectiveInhibition of excitatory amino acid receptors; antioxidant activityNeuronal cells
Anti-inflammatoryModulation of inflammatory signaling pathwaysImmune system components

Structure-Activity Relationships

The biological activity of N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide is likely influenced by several structural features:

  • The isoxazole ring is critical for biological activity, providing hydrogen bond acceptor sites and potentially interacting with target proteins.

  • The acetamide linkage contributes to water solubility and provides both hydrogen bond donor and acceptor capabilities.

  • The toluene-4-sulfonyl group enhances lipophilicity and may facilitate binding to hydrophobic pockets in target proteins.

  • The methyl substituents on both the isoxazole and toluene rings may influence the compound's metabolic stability and receptor interactions.

Studies on related compounds suggest that variations in the sulfonyl-containing portion significantly impact biological activity, with different aryl substituents leading to varying degrees of potency against specific targets.

Research Findings and Future Directions

Current research on N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide and related compounds focuses on several key areas:

  • Medicinal Chemistry Applications: Development of novel drug candidates targeting specific diseases, particularly infectious diseases and cancer.

  • Structure Optimization: Modification of the basic scaffold to enhance potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Investigation of the molecular mechanisms underlying the biological activities of these compounds.

Future research directions may include:

  • Comprehensive structure-activity relationship studies to identify optimal substitution patterns

  • Investigation of potential synergistic effects with established drugs

  • Development of targeted delivery systems to enhance efficacy and reduce side effects

  • Exploration of additional therapeutic applications based on emerging understanding of disease mechanisms

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